

Technical Guide: Spectroscopic Analysis of 4'-Bromo-4-(trifluoromethoxy)biphenyl

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Compound of Interest

Compound Name: 4'-Bromo-4-(trifluoromethoxy)biphenyl

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **4'-Bromo-4-(trifluoromethoxy)biphenyl**, a molecule of interest in medicinal chemistry and materials science. This document details its structural characterization through Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), and Mass Spectrometry (MS). The information presented herein is intended to support research and development activities by providing key analytical data and the methodologies for their acquisition.

Chemical Structure and Properties

- IUPAC Name: 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene
- CAS Number: 134150-03-1[1][2]
- Molecular Formula: $\text{C}_{13}\text{H}_8\text{BrF}_3\text{O}$ [1]
- Molecular Weight: 317.10 g/mol

Spectral Data

While specific experimental spectral data for **4'-Bromo-4-(trifluoromethoxy)biphenyl** is not readily available in public databases, the following tables present expected chemical shifts and

mass-to-charge ratios based on the analysis of structurally similar compounds, such as 4-bromo-1,1'-biphenyl and various trifluoromethoxy-substituted aromatics. These values serve as a reference for the identification and characterization of the target molecule.

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.65	d, J ≈ 8.8 Hz	2H	H-2', H-6'
~ 7.55	d, J ≈ 8.8 Hz	2H	H-3', H-5'
~ 7.50	d, J ≈ 8.4 Hz	2H	H-2, H-6
~ 7.30	d, J ≈ 8.4 Hz	2H	H-3, H-5

¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~ 149.0 (q, J ≈ 1.8 Hz)	C-4
~ 140.0	C-1'
~ 138.5	C-1
~ 132.5	C-3', C-5'
~ 129.0	C-2, C-6
~ 128.5	C-2', C-6'
~ 122.0	C-4'
~ 121.5	C-3, C-5
~ 120.5 (q, J ≈ 257 Hz)	-OCF ₃

Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
316, 318	~1:1	[M] ⁺ , [M+2] ⁺ (presence of Bromine)
237, 239	~1:1	[M - Br] ⁺
152	[Biphenyl] ⁺ fragment	

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for compounds similar to **4'-Bromo-4-(trifluoromethoxy)biphenyl**, which can be adapted for the target molecule.

NMR Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Acquisition Parameters:
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

3. ¹³C NMR Spectroscopy:

- Instrument: A 100 MHz or 125 MHz NMR spectrometer (corresponding to a 400 MHz or 500 MHz proton frequency).
- Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
- Acquisition Parameters:
- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024-4096, due to the lower natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Processing: Similar to ^1H NMR, apply Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

1. Sample Preparation:

- Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.
- For high-resolution mass spectrometry (HRMS), prepare a more dilute solution (e.g., 10-100 $\mu\text{g/mL}$).

2. Electron Ionization (EI) Mass Spectrometry:

- Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS.
- Ionization Energy: Standard 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: Scan from m/z 50 to 500.
- Data Analysis: Identify the molecular ion peak ($[\text{M}]^+$) and the $[\text{M}+2]^+$ isotope peak characteristic of a bromine-containing compound, which will have nearly equal intensities.[\[3\]](#)
[\[4\]](#)[\[5\]](#) Analyze the fragmentation pattern to confirm the structure.

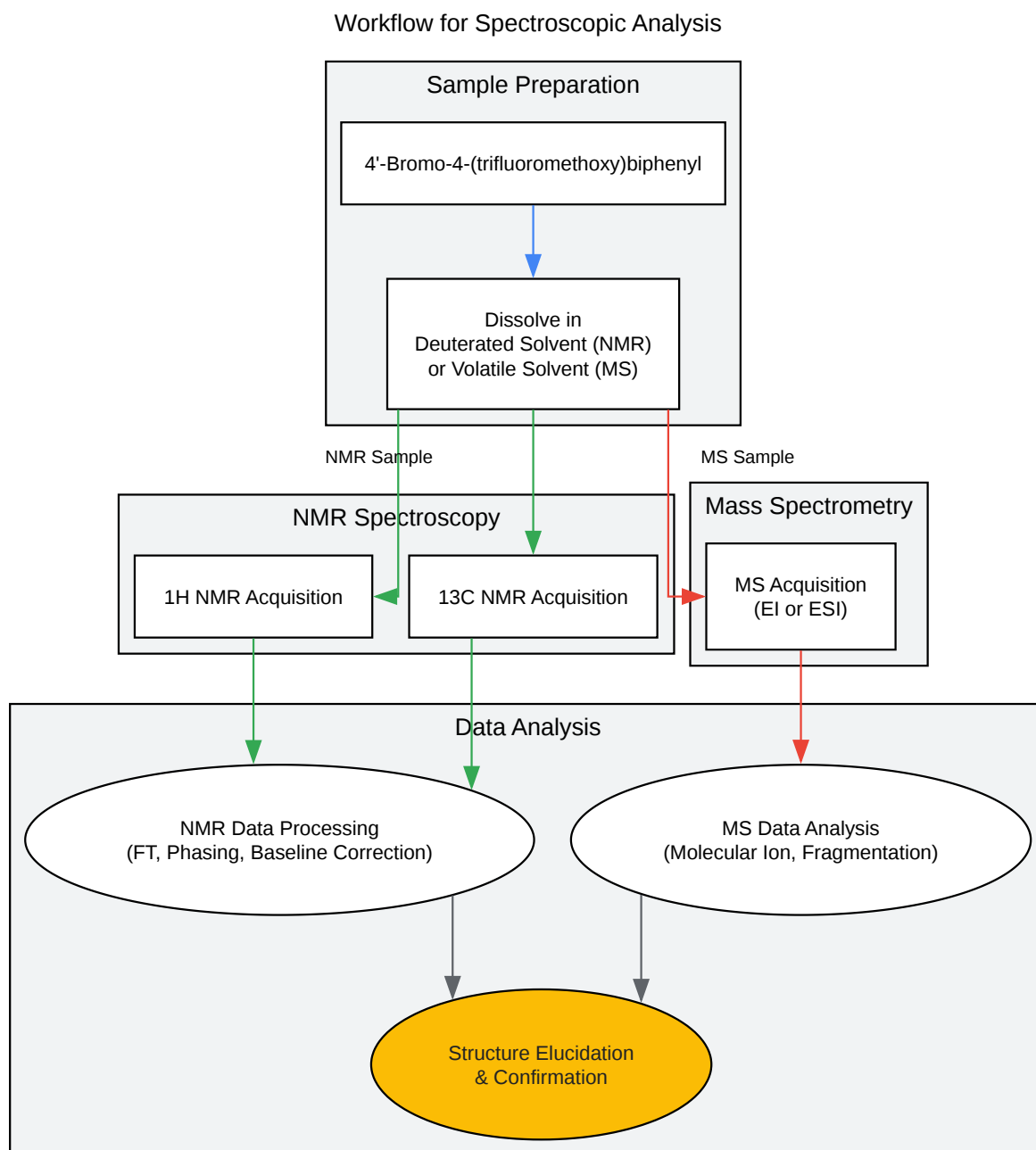
3. Electrospray Ionization (ESI) Mass Spectrometry (for HRMS):

- Instrument: A liquid chromatograph-mass spectrometer (LC-MS) with an ESI source.
- Solvent Flow Rate: 0.2-0.5 mL/min.
- Ionization Mode: Positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
- Mass Analyzer: TOF or Orbitrap for high-resolution data.

- Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **4'-Bromo-4-(trifluoromethoxy)biphenyl**.



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Caption: General workflow for the spectroscopic analysis of **4'-Bromo-4-(trifluoromethoxy)biphenyl**.

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